1-Methoxycyclopropane-1-carbonitrile
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Overview
Description
1-Methoxycyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7NO. It is a cyclopropane derivative, characterized by the presence of a methoxy group and a nitrile group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple. Another method involves the Corey–Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale cyclopropanation reactions with optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-Methoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density to the cyclopropane ring. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .
Comparison with Similar Compounds
1-Methylcyclopropane-1-carbonitrile: Similar structure but lacks the methoxy group.
Cyclopropane-1-carbonitrile: Lacks both the methoxy and methyl groups.
1-Methoxycyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-Methoxycyclopropane-1-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-methoxycyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-7-5(4-6)2-3-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTMEHUHNURKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695475-96-7 |
Source
|
Record name | 1-methoxycyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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